molecular formula C20H47N5 B136551 3,8,13,18,23-Pentaazapentacosane CAS No. 147510-59-6

3,8,13,18,23-Pentaazapentacosane

Cat. No. B136551
M. Wt: 357.6 g/mol
InChI Key: NPPQUDMGFNXAFH-UHFFFAOYSA-N
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Description

3,8,13,18,23-Pentaazapentacosane is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is also known as BE-4-4-4-4 .


Synthesis Analysis

The synthesis of 3,8,13,18,23-Pentaazapentacosane and its analogues has been reported in the literature . For instance, cis-Unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4) have been synthesized and studied for their growth inhibitory effects on human prostate cancer cell lines .


Molecular Structure Analysis

The molecular formula of 3,8,13,18,23-Pentaazapentacosane is C20H47N5 . Its average mass is 357.621 Da and its monoisotopic mass is 357.383148 Da .

Scientific Research Applications

Cancer Research and Cell Growth Inhibition

One significant area of research involving 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4) is its use in cancer research. Studies have shown that unsaturated analogues of this compound, particularly those with unsaturations at the end of the chain, exhibit potent growth inhibitory effects on various human prostate cancer cell lines. These effects are not directly correlated with their ability to deplete cellular polyamine pools, indicating that the position of double bonds in the aliphatic backbone is a key determinant of cytotoxicity (Reddy et al., 2001).

Analytical Chemistry and Chromatography

The compound has also been studied in the field of analytical chemistry. Research has developed a high-performance liquid chromatographic method for determining the dansyl derivative of pentaazapentacosane pentahydrochloride. This method uses a reversed-phase C8 column and UV detection, indicating the compound's utility in chromatographic analysis (Heimbecher et al., 1997).

Structural Analysis and Macrocyclic Chemistry

Studies have also explored the structural characteristics of related compounds, such as macrocyclic azamacrocyclic compounds and their complexes. These research efforts contribute to the understanding of the structural and ligational properties of macrocyclic and macrobicyclic ligands, which are closely related to 3,8,13,18,23-pentaazapentacosane (Bencini et al., 1993).

Future Directions

The future research directions for 3,8,13,18,23-Pentaazapentacosane could involve further exploration of its potential role in determining cellular response to antitumor polyamine analogues . Ongoing research in spermine metabolism and its association with prostate cancer pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in prostate cancer management .

properties

IUPAC Name

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQUDMGFNXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H47N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163735
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8,13,18,23-Pentaazapentacosane

CAS RN

147510-59-6
Record name BE 4-4-4-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
VK Reddy, A Sarkar, A Valasinas… - Journal of medicinal …, 2001 - ACS Publications
From the results of our previous physicochemical studies of polyamine−nucleic acid interactions, we concluded that polyamine analogues in cisoidal conformation are capable of …
Number of citations: 49 pubs.acs.org
SJ Maiale, M Marina, DH Sánchez, FL Pieckenstain… - Phytochemistry, 2008 - Elsevier
Polyamine oxidase from Avena sativa L. cv. Cristal seedlings was purified to homogeneity using a simple four-step purification protocol including an infiltration washing technique. The …
Number of citations: 17 www.sciencedirect.com
B Frydman, CW Porter, Y Maxuitenko, A Sarkar… - Cancer chemotherapy …, 2003 - Springer
Purpose We tested the polyamine analog SL-11093 (3,8,13,18-tetraaza-10,11-[(E)-1,2-cyclopropyl]eicosane tetrahydrochloride) as an effective chemotherapeutic agent against human …
Number of citations: 51 link.springer.com
N Yarlett, G Wu, WR Waters, JA Harp… - Molecular and …, 2007 - Elsevier
Cryptosporidosis is a severe opportunistic infection of immuno-compromised individuals for which no reliable therapy exists. The parasite scavenges host-derived polyamines, …
Number of citations: 29 www.sciencedirect.com
B Frydman, AV Blokhin, S Brummel… - Journal of medicinal …, 2003 - ACS Publications
Polyamine analogues 7, 10, 18, 27, and 32 containing cyclopropane rings were obtained by chemical synthesis. Their antineoplastic activities were assessed against the cultured …
Number of citations: 47 pubs.acs.org
JJ Piet, W Schuddeboom, BR Wegewijs… - Journal of the …, 2001 - ACS Publications
The flash-photolysis time-resolved microwave conductivity technique (FP-TRMC) has been used to investigate the nature of the relaxed S 1 state of 9,9‘-bianthryl (AA), 10-cyano-9,9‘-…
Number of citations: 127 pubs.acs.org
JLA Mitchell, A Leyser, MS Holtorff, JS Bates… - Biochemical …, 2002 - portlandpress.com
The polyamines spermidine and spermine and their diamine precursor putrescine are essential for mammalian cell growth and viability, and strategies are sought for reducing …
Number of citations: 78 portlandpress.com
RA Casero Jr, PM Woster - Journal of medicinal chemistry, 2009 - ACS Publications
Since the publication of our previous Perspective dealing with polyamine drug discovery, 1 the field has undergone numerous changes. Most prominent among these changes, from a …
Number of citations: 211 pubs.acs.org
PM Woster - … Cell Signaling: Physiology, Pharmacology, and Cancer …, 2006 - Springer
The polyamines putrescine (1,4-diaminobutane), spermidine (1,8-diamino-4-azaoctane, 2), and spermine (1,12-diamino-4,9-diazadodecane, 3) (Fig. 1) are ubiquitous polycationic …
Number of citations: 20 link.springer.com
Y Wang, A Hacker, T Murray-Stewart… - Cancer chemotherapy …, 2005 - Springer
The recent cloning of the mammalian gene coding for N 1 -acetylpolyamine oxidase (PAO) provides the opportunity to directly examine the role of human PAO (hPAO) in polyamine …
Number of citations: 58 link.springer.com

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